
BIG ENDOTHELIN-1 (1-31) (HUMAN, BOVINE)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIG ENDOTHELIN-1 (1-31) (HUMAN, BOVINE) is an endogenous form of Endothelin-1, a potent vasoconstrictor peptide. It is a 31-amino acid oligopeptide generated by the cleavage of its precursor by chymase, an enzyme found in mast cells . This compound plays a significant role in various physiological and pathological processes, including the regulation of vascular tone and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
BIG ENDOTHELIN-1 (1-31) can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The disulfide bonds between cysteine residues are formed during the synthesis to ensure the correct folding of the peptide .
Industrial Production Methods
Industrial production of BIG ENDOTHELIN-1 (1-31) typically involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve a purity of over 99% . The process is optimized to ensure high yield and consistency in the quality of the peptide.
Chemical Reactions Analysis
Types of Reactions
BIG ENDOTHELIN-1 (1-31) undergoes several types of chemical reactions, including:
Hydrolysis: The peptide can be hydrolyzed by specific enzymes, such as chymase, to produce smaller peptide fragments.
Oxidation: The disulfide bonds within the peptide can be oxidized, leading to changes in its structure and function.
Common Reagents and Conditions
Chymase: Used for the hydrolysis of the peptide to generate BIG ENDOTHELIN-1 (1-31) from its precursor.
Oxidizing Agents: Used to study the effects of oxidation on the peptide’s structure and function.
Major Products Formed
The primary product formed from the hydrolysis of the precursor is BIG ENDOTHELIN-1 (1-31) itself. Further hydrolysis can produce smaller peptide fragments, which may have different biological activities .
Scientific Research Applications
BIG ENDOTHELIN-1 (1-31) has a wide range of scientific research applications, including:
Mechanism of Action
BIG ENDOTHELIN-1 (1-31) exerts its effects primarily through binding to endothelin receptors, specifically ETA and ETB receptors, on the surface of target cells . This binding leads to the activation of intracellular signaling pathways that result in vasoconstriction, increased intracellular calcium levels, and other physiological responses . The peptide also plays a role in immune regulation, vascular remodeling, and fibrosis .
Comparison with Similar Compounds
Similar Compounds
Endothelin-1 (ET-1): A 21-amino acid peptide that is a potent vasoconstrictor and has similar biological activities to BIG ENDOTHELIN-1 (1-31).
Endothelin-2 (ET-2): Another isoform of endothelin with similar vasoconstrictive properties.
Endothelin-3 (ET-3): A third isoform with lower affinity for ETA receptors but still involved in regulating vascular tone.
Uniqueness
BIG ENDOTHELIN-1 (1-31) is unique in that it is an intermediate form of endothelin, generated by the specific cleavage of its precursor by chymase . This intermediate form retains significant biological activity and can be further processed to produce the mature endothelin-1 peptide . Its role in various physiological and pathological processes makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
133972-52-8 |
|---|---|
Molecular Formula |
C162H236N38O47S5 |
Molecular Weight |
3628.189 |
InChI |
InChI=1S/C162H236N38O47S5/c1-19-83(15)129(158(242)183-105(59-89-65-168-96-33-25-24-32-94(89)96)143(227)192-125(79(7)8)156(240)184-108(62-120(165)207)145(229)198-131(85(17)204)161(245)200-52-29-35-118(200)153(237)174-99(46-48-122(210)211)134(218)178-107(61-91-67-167-76-170-91)144(228)193-127(81(11)12)157(241)195-128(82(13)14)160(244)199-51-28-36-119(199)154(238)185-111(162(246)247)58-88-39-43-93(206)44-40-88)197-159(243)130(84(16)20-2)196-146(230)110(64-124(214)215)181-138(222)102(55-78(5)6)175-141(225)106(60-90-66-166-75-169-90)179-150(234)115-72-250-249-71-95(164)132(216)186-112(68-201)149(233)191-116-73-251-252-74-117(152(236)194-126(80(9)10)155(239)182-104(57-87-37-41-92(205)42-38-87)139(223)177-103(140(224)190-115)56-86-30-22-21-23-31-86)189-135(219)98(45-47-121(208)209)172-133(217)97(34-26-27-50-163)171-142(226)109(63-123(212)213)180-136(220)100(49-53-248-18)173-137(221)101(54-77(3)4)176-147(231)113(69-202)187-148(232)114(70-203)188-151(116)235/h21-25,30-33,37-44,65-67,75-85,95,97-119,125-131,168,201-206H,19-20,26-29,34-36,45-64,68-74,163-164H2,1-18H3,(H2,165,207)(H,166,169)(H,167,170)(H,171,226)(H,172,217)(H,173,221)(H,174,237)(H,175,225)(H,176,231)(H,177,223)(H,178,218)(H,179,234)(H,180,220)(H,181,222)(H,182,239)(H,183,242)(H,184,240)(H,185,238)(H,186,216)(H,187,232)(H,188,235)(H,189,219)(H,190,224)(H,191,233)(H,192,227)(H,193,228)(H,194,236)(H,195,241)(H,196,230)(H,197,243)(H,198,229)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H,246,247)/t83-,84-,85+,95-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,125-,126-,127-,128-,129-,130-,131-/m0/s1 |
InChI Key |
JKSRICZEYPPRFI-QPAZCVSESA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC7=CNC=N7)NC(=O)C8CSSCC(C(=O)NC(C(=O)NC9CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N8)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC9=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


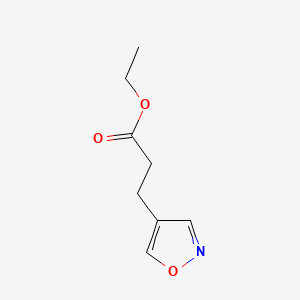
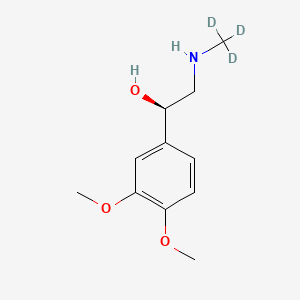
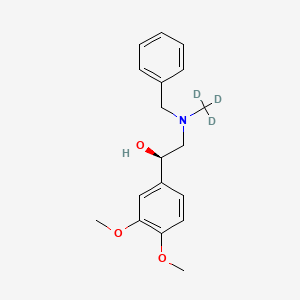

![4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B589683.png)
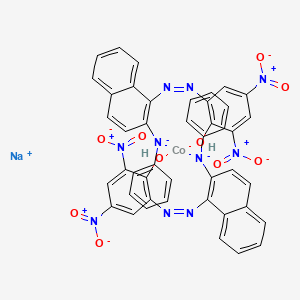
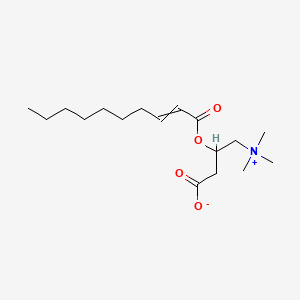
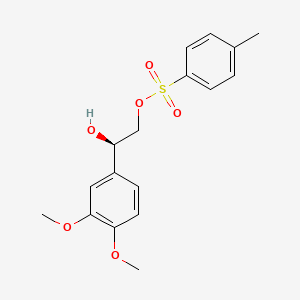
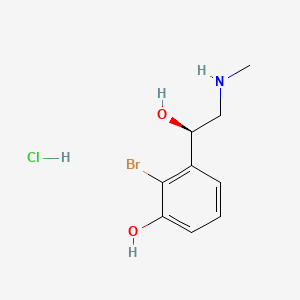
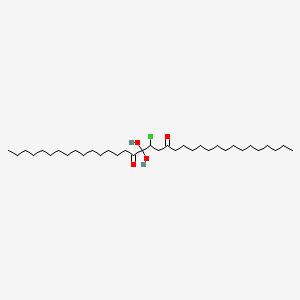
![7,8-Dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B589700.png)
